molecular formula C10H8BrNO2S B1451017 Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate CAS No. 1036380-75-2

Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B1451017
CAS No.: 1036380-75-2
M. Wt: 286.15 g/mol
InChI Key: WJWGIMBQYSUCBO-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate: is a chemical compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 g/mol . This compound is characterized by its bromine and sulfur atoms, which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Microwave-Assisted Synthesis: This method involves the use of microwave radiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.

  • Conventional Heating Methods: Traditional heating techniques can also be employed, although they may require longer reaction times and lower yields compared to microwave-assisted synthesis.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in different chemical properties.

  • Substitution: Substitution reactions can occur at the bromine or amino positions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and hydrocarbons.

  • Substitution Products: Different halogenated and amino-substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including kinase inhibitors. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

  • Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate

  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Uniqueness: The presence of the bromine atom in Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate distinguishes it from its chloro- and nitro-substituted counterparts, leading to different chemical reactivity and biological activity.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWGIMBQYSUCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659286
Record name Methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036380-75-2
Record name Methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-fluorobenzonitrile (13.5 g, 67.5 mmol) in N,N-dimethylformamide at 0° C. was added methyl 2-mercaptoacetate (6.45 mL, 70.88 mmol). The mixture was stirred at 0° C. for 30 minutes and 5N sodium hydroxide (20.25 mL) added. After stirring at 0° C. for 3 hours, the mixture was quenched with ice-water and the resulting precipitate collected by filtration and dried to give 18.5 g (96%) of a white solid. LCMS (APCI) m/z: 287(M+H)+.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
6.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.25 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
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Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
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Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

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